molecular formula C15H19NO4 B13460437 trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B13460437
M. Wt: 277.31 g/mol
InChI Key: LKPALAXKZXXURJ-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid (molecular formula: C₁₅H₁₉NO₄; molecular weight: 277.32 g/mol) is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Bz) protecting group at the N1 position and an ethyl substituent at the C4 position of the pyrrolidine ring . Its stereochemistry is defined as (3R,4S) or (3S,4R), with enantiomers distinguished by CAS numbers 1428243-25-7 and 1428243-69-9, respectively . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, leveraging the Bz group for temporary amine protection and the ethyl group to modulate steric and lipophilic properties.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(3S,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m1/s1

InChI Key

LKPALAXKZXXURJ-CHWSQXEVSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials:

  • 4-Ethylpyrrolidine derivatives
  • Benzyl chloroformate (Cbz-Cl)
  • Suitable chiral auxiliaries or catalysts for stereoselectivity

Reaction Pathway:

  • The synthesis begins with the preparation of a 4-ethylpyrrolidine core, often through the cyclization of amino acids or amino alcohol derivatives.
  • The key step involves the carbamoylation of the nitrogen atom in the pyrrolidine ring using benzyl chloroformate under basic conditions (e.g., sodium carbonate or sodium bicarbonate), forming the benzyloxycarbonyl (Cbz) protecting group.
  • Stereoselectivity is achieved through chiral catalysts or auxiliaries, ensuring the formation of the trans-isomer with the correct stereochemistry at positions 1 and 4.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Sodium carbonate or potassium carbonate
  • Temperature: Typically 0°C to room temperature
  • Time: Several hours, monitored by TLC

Purification:

  • Recrystallization or chromatography (flash or preparative HPLC) to isolate the pure trans-isomer.

Sequential Functionalization of Pyrrolidine Ring

Stepwise Approach:

  • Step 1: Synthesis of the pyrrolidine ring with the desired substitution pattern, often via cyclization of amino acids or aldol reactions.
  • Step 2: Introduction of the carboxylic acid group at position 3 via oxidation or carboxylation reactions.
  • Step 3: Selective protection of the nitrogen atom with benzyl chloroformate.
  • Step 4: Alkylation at position 4 with ethyl groups using alkyl halides under basic conditions.

This approach allows precise control over stereochemistry and functional group placement, critical for pharmaceutical intermediates.

Chiral Catalysis and Enantioselective Reactions

Recent advances utilize chiral catalysts such as chiral phosphines or organocatalysts to induce stereoselectivity during key steps like cyclization or carbamoylation. These methods improve the yield and stereochemical purity of the trans-isomer, aligning with pharmaceutical standards.

Industrial-Scale Synthesis Considerations

In large-scale manufacturing, continuous flow chemistry and optimized catalytic systems are employed to enhance efficiency and reproducibility. The process typically involves:

  • Continuous carbamoylation under controlled temperature and pH.
  • In-line purification techniques such as crystallization or membrane filtration.
  • Use of environmentally benign solvents and reagents to meet regulatory standards.

Summary Table of Preparation Methods

Method Key Reagents Stereochemistry Control Purification Techniques Remarks
Asymmetric Cyclization 4-ethylpyrrolidine, benzyl chloroformate Chiral auxiliaries/catalysts Recrystallization, chromatography Widely used for high stereoselectivity
Stepwise Functionalization Amino acids, alkyl halides, oxidants Stereocontrol via chiral catalysts Chromatography Suitable for complex modifications
Catalytic Enantioselective Chiral catalysts, organocatalysts Enantioselectivity optimized Chromatography, crystallization Modern approach with high purity

Final Remarks

The synthesis of trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid hinges on the precise construction of the pyrrolidine ring with appropriate stereochemistry, followed by carbamoylation with benzyl chloroformate. Advances in chiral catalysis and process optimization have significantly improved yields, stereoselectivity, and scalability, making this compound a vital intermediate in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The ethyl group and pyrrolidine ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C4 Position

The C4 substituent significantly influences physicochemical properties and biological activity. Key analogs include:

4-Methyl Analog
  • Compound : trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
  • Molecular Formula: C₁₄H₁₇NO₄
  • Molecular Weight : 263.29 g/mol
  • Purity : 95% (discontinued commercially due to synthesis challenges)
  • Lower molecular weight (263.29 vs. 277.32) may improve pharmacokinetic profiles in specific applications.
4-Aryl Substituted Analogs
  • Examples: 4-(2-Chlorophenyl): C₁₉H₁₇ClNO₄ (MW: 358.80 g/mol; purity: 97%) 4-(4-Chlorophenyl): C₁₉H₁₇ClNO₄ (MW: 358.80 g/mol; purity: 97%)
4-(3-Hydroxyphenyl) Analog
  • Compound : trans-1-Boc-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
  • Molecular Formula: C₁₇H₂₁NO₅
  • Molecular Weight : 319.35 g/mol
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding, improving solubility and interactions with polar targets.
    • Boc (tert-butoxycarbonyl) protection at N1 offers orthogonal deprotection strategies compared to Bz.

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Ethyl Ester Analog: trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester (C₁₆H₂₁NO₃; MW: 275.34 g/mol; purity: 98%) Key Differences:
  • The ester group enhances lipophilicity, favoring blood-brain barrier penetration.
  • Requires hydrolysis to the carboxylic acid for active metabolite formation.
Amino-Protected Analogs
  • Example: trans-1-[(Bz)carbonyl]-4-(Boc-amino)pyrrolidine-3-carboxylic acid
  • Molecular Formula : C₁₉H₂₄N₂O₆
  • Molecular Weight : 376.41 g/mol
  • Key Differences :
    • Dual protection (Bz and Boc) enables sequential deprotection in multi-step syntheses.
    • Higher molecular weight and complexity may complicate purification.

Structural and Pharmacokinetic Implications

Parameter 4-Ethyl (C₁₅H₁₉NO₄) 4-Methyl (C₁₄H₁₇NO₄) 4-(2-Cl-Ph) (C₁₉H₁₇ClNO₄) 4-(Boc-amino) (C₁₉H₂₄N₂O₆)
Molecular Weight 277.32 263.29 358.80 376.41
logP (Predicted) ~1.8 ~1.5 ~3.2 ~2.0
Aqueous Solubility Moderate High Low Moderate
Synthetic Yield Not reported 68% (crude) Not reported Not reported
Primary Use Drug intermediate Discontinued Targeted binding Peptide synthesis

Biological Activity

trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid, also known by its CAS number 201228-22-0, is a compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities and applications in drug synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and its significance as an intermediate in pharmaceutical development.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • IUPAC Name : (3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid
  • Purity : 97% (commercially available) .

The biological activity of this compound primarily revolves around its role as a precursor in the synthesis of pharmaceuticals such as upadacitinib, which is used to treat autoimmune diseases like rheumatoid arthritis. The compound acts through specific molecular interactions that facilitate its conversion into active pharmaceutical ingredients (APIs) .

Research Findings

Recent studies have highlighted the following aspects of the biological activity of this compound:

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them potential candidates for treating conditions such as Crohn's disease and ulcerative colitis .
  • Synthesis of Active Compounds : The compound serves as a key intermediate in synthesizing various biologically active molecules, contributing to the development of new therapeutic agents .
  • Reactivity and Stability : Studies have shown that the compound can undergo oxidation and reduction reactions, influencing its stability and reactivity in biological systems .

Case Study 1: Upadacitinib Synthesis

A significant application of this compound is in the synthesis of upadacitinib. The synthesis process involves several steps where this compound acts as a crucial building block, demonstrating its importance in pharmaceutical chemistry .

Case Study 2: Anti-inflammatory Activity

In vitro studies have demonstrated that certain derivatives exhibit notable anti-inflammatory activity, potentially through modulation of cytokine production. This highlights the compound's relevance in developing treatments for inflammatory diseases .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPrecursor for upadacitinib
UpadacitinibAnti-inflammatory
Other derivativesPotential anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.